3-Bromo-6-chloroimidazo[1,5-a]pyridine

Medicinal Chemistry Synthetic Methodology Quality Control

3-Bromo-6-chloroimidazo[1,5-a]pyridine is a dihalogenated imidazo[1,5-a]pyridine building block engineered for regioselective, orthogonal diversification. Generic imidazo[1,5-a]pyridines or mono-halogenated analogs fail to support sequential functionalization: the C3 bromide undergoes facile Suzuki-Miyaura cross-coupling, while the C6 chloride permits subsequent Buchwald-Hartwig amination or SNAr. This programmed reactivity drives efficient parallel synthesis of focused kinase inhibitor libraries. Additionally, the scaffold serves as a precursor for push-pull fluorophores and PROTAC linker attachment. Supplied at ≥95% purity. Inquire for bulk quantities.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48
CAS No. 1263057-14-2
Cat. No. B2500855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloroimidazo[1,5-a]pyridine
CAS1263057-14-2
Molecular FormulaC7H4BrClN2
Molecular Weight231.48
Structural Identifiers
SMILESC1=CC(=CN2C1=CN=C2Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H
InChIKeyPMVMQNNDPVEJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-chloroimidazo[1,5-a]pyridine (CAS 1263057-14-2): Core Scaffold Overview and Procurement Context


3-Bromo-6-chloroimidazo[1,5-a]pyridine (C₇H₄BrClN₂, MW 231.48) is a dihalogenated heteroaromatic building block belonging to the imidazo[1,5-a]pyridine family. This bicyclic scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of kinases (e.g., Itk, FGF receptors) and other targets [1]. The compound features a bromine atom at the C3 position and a chlorine atom at the C6 position, providing two distinct sites for regioselective functionalization via cross-coupling or nucleophilic aromatic substitution. It is primarily employed as a key intermediate in the synthesis of more complex, pharmacologically relevant molecules rather than as a terminal active pharmaceutical ingredient. Commercial availability is primarily through research chemical suppliers, with typical specifications including a purity of ≥95% and packaging options ranging from 50 mg to 1 g .

Why Simple Imidazo[1,5-a]pyridine Analogs Cannot Substitute for 3-Bromo-6-chloroimidazo[1,5-a]pyridine in Regioselective Synthesis


Substituting 3-Bromo-6-chloroimidazo[1,5-a]pyridine with generic imidazo[1,5-a]pyridine analogs—such as the parent unsubstituted scaffold, mono-halogenated variants, or regioisomers—is not feasible for programs requiring sequential, regiocontrolled functionalization. The parent scaffold lacks reactive handles, while mono-halogenated analogs (e.g., 3-bromoimidazo[1,5-a]pyridine or 6-chloroimidazo[1,5-a]pyridine) provide only a single vector for derivatization, severely limiting library diversity and SAR exploration [1]. Regioisomers with alternative halogen placements (e.g., 3-bromo-7-chloro or 6-bromo-8-chloro) alter the electronic environment and steric accessibility of the reactive sites, potentially redirecting cross-coupling outcomes or requiring re-optimization of reaction conditions. The specific 3-bromo-6-chloro pattern offers a predictable and well-documented orthogonal reactivity profile: the C3 bromide is highly susceptible to Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C6 chloride can undergo subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling under more forcing conditions, enabling a programmed diversification sequence that is not replicable with regioisomeric or mono-halogenated surrogates [2].

Quantitative Evidence for 3-Bromo-6-chloroimidazo[1,5-a]pyridine (1263057-14-2) Differentiation: A Comparator-Based Analysis


Commercial Purity Profile of 3-Bromo-6-chloroimidazo[1,5-a]pyridine vs. Regioisomeric Analogs

Across multiple vendors, 3-Bromo-6-chloroimidazo[1,5-a]pyridine is consistently supplied at a purity of 95% or higher . In contrast, the regioisomer 6-Bromo-8-chloroimidazo[1,5-a]pyridine is commercially available at a lower purity of 93% . This difference of 2 percentage points in purity specification can translate to a reduction in byproduct formation during subsequent reactions and may reduce the need for additional purification steps in multi-step synthetic sequences.

Medicinal Chemistry Synthetic Methodology Quality Control

Molecular Weight Distinction: 3-Bromo-6-chloroimidazo[1,5-a]pyridine vs. 6-Chloroimidazo[1,5-a]pyridine

The molecular weight of 3-Bromo-6-chloroimidazo[1,5-a]pyridine is 231.48 g/mol . This is significantly higher than that of the mono-chlorinated analog 6-Chloroimidazo[1,5-a]pyridine, which has a molecular weight of 152.58 g/mol . The 78.90 g/mol difference (a 51.7% increase) is attributable to the presence of the bromine atom, which serves as a distinct mass tag in mass spectrometry and alters the compound's physical properties, including solubility and volatility.

Physical Chemistry Analytical Chemistry Preparative Chemistry

Regiochemical Purity and Orthogonality Advantage Over 3-Bromo-7-chloroimidazo[1,5-a]pyridine

The 3-bromo-6-chloro substitution pattern offers a distinct reactivity profile compared to regioisomers like 3-bromo-7-chloroimidazo[1,5-a]pyridine. The C6 position in imidazo[1,5-a]pyridine is electronically distinct from the C7 position, leading to different rates of nucleophilic aromatic substitution (SNAr). While direct quantitative kinetic data comparing these two specific regioisomers under identical conditions is not available in the public domain (class-level inference based on heteroaromatic halogen reactivity principles), the C6 chloride is generally more activated toward SNAr due to the adjacent pyridine nitrogen, whereas the C7 chloride in the 3-bromo-7-chloro isomer is less reactive, often requiring more forcing conditions or alternative catalysts for functionalization . This electronic differentiation enables a programmed two-step diversification sequence that is not readily achievable with the 3-bromo-7-chloro regioisomer.

Synthetic Methodology Structure-Activity Relationship Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-Bromo-6-chloroimidazo[1,5-a]pyridine


Focused Library Synthesis for Kinase Inhibitor Lead Optimization

Employ 3-Bromo-6-chloroimidazo[1,5-a]pyridine as a central core for the parallel synthesis of focused kinase inhibitor libraries. The C3 bromine serves as a site for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, while the C6 chlorine can undergo subsequent Buchwald-Hartwig amination to incorporate amine-containing pharmacophores. This sequential functionalization strategy leverages the compound's orthogonal reactivity profile to efficiently generate analogs for SAR exploration targeting kinases such as Itk or FGF receptors, as indicated by the broader class of imidazo[1,5-a]pyridine inhibitors [1].

Synthesis of Fluorescent Probes with Red-Shifted Emission

Utilize the 3-bromo-6-chloroimidazo[1,5-a]pyridine scaffold as a precursor for the preparation of push-pull fluorophores. The introduction of electron-donating groups at C6 (via SNAr of the chloride) and electron-withdrawing or conjugated systems at C3 (via cross-coupling of the bromide) can be exploited to tune the photophysical properties of the resulting molecules. This application is supported by studies on related bromo-substituted imidazo[1,5-a]pyridine derivatives, which exhibit strong blue fluorescence with quantum yields in the 9-10% range in solution [2]. The dihalogenated pattern provides two distinct points for structural modulation to achieve desired emission wavelengths and Stokes shifts.

Building Block for PROTAC and Molecular Glue Degrader Synthesis

Incorporate 3-Bromo-6-chloroimidazo[1,5-a]pyridine as a key building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The C3 bromine can be used to attach a linker to a ligand for an E3 ubiquitin ligase (e.g., VHL, CRBN), while the C6 chlorine provides a handle for the introduction of a target-protein-binding moiety. The rigid, planar imidazo[1,5-a]pyridine core offers favorable physicochemical properties for this class of molecules, and its availability in high purity (≥95%) ensures minimal interference from impurities in the complex, multi-step synthesis of these valuable chemical biology tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloroimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.